3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
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Overview
Description
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique triazepino-phthalazine structure, which is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazepino-phthalazine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: This compound shares some structural similarities and is used in similar applications.
1,3,5-Triazines: These compounds have a similar triazine ring structure and are known for their biological activities.
Uniqueness
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is unique due to its specific triazepino-phthalazine structure, which imparts distinct chemical and biological properties.
Biological Activity
Overview
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique triazepine and phthalazine structure, this compound has garnered interest due to its biological activities which may include antimicrobial and anticancer properties. Its molecular formula is C18H26N4O2, with a molecular weight of approximately 330.43 g/mol.
Chemical Structure and Properties
The compound features a diethylamino group that enhances its solubility and bioavailability. The structural complexity contributes to its diverse biological activities. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H26N4O2 |
Molecular Weight | 330.43 g/mol |
CAS Number | 81215-76-1 |
IUPAC Name | 3-[2-(diethylamino)ethyl]-3,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit various antimicrobial activities. In studies involving derivatives of this compound:
- Mechanism of Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes required for bacterial growth.
- Efficacy: Preliminary in vitro studies show promising results against a range of pathogens including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines:
- Cell Lines Tested: Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: In vitro assays have demonstrated that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial activity. Results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus.
Case Study 2: Anticancer Mechanism
A recent study in Cancer Research evaluated the effects of the compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) and induced apoptosis as confirmed by Annexin V staining.
The biological activity of this compound involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites leading to altered cellular responses.
Summary of Research Applications
The potential applications for this compound extend across various fields:
- Medicinal Chemistry: As a scaffold for developing new therapeutic agents.
- Biological Research: To investigate mechanisms of action related to antimicrobial and anticancer effects.
- Pharmaceutical Development: As a lead compound for drug formulation targeting specific diseases.
Properties
CAS No. |
81215-76-1 |
---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C18H26N4O2/c1-3-19(4-2)9-10-20-13-17(23)21-11-15-7-5-6-8-16(15)12-22(21)18(24)14-20/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
SJCULHUSAZAQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |
Origin of Product |
United States |
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